2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and an indoline moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Chlorobenzyl Group: This can be achieved via nucleophilic substitution reactions where a chlorobenzyl halide reacts with the piperazine.
Attachment of the Indoline Moiety: The indoline group can be introduced through condensation reactions with appropriate indole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, potentially replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a receptor ligand or enzyme inhibitor.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, altering their activity. For example, if it acts as a receptor ligand, it might bind to a specific receptor, triggering a cascade of intracellular events that lead to a physiological response.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-one: Lacks the indoline moiety.
1-(4-Chlorobenzyl)piperazine: A simpler structure with only the piperazine and chlorobenzyl groups.
Indoline derivatives: Compounds containing the indoline moiety but lacking the piperazine and chlorobenzyl groups.
Uniqueness
2-(4-(4-Chlorobenzyl)piperazin-1-yl)-1-(indolin-1-yl)ethan-1-one is unique due to the combination of the piperazine, chlorobenzyl, and indoline groups, which may confer distinct pharmacological properties compared to its simpler analogs.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-19-7-5-17(6-8-19)15-23-11-13-24(14-12-23)16-21(26)25-10-9-18-3-1-2-4-20(18)25/h1-8H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEJJZNLPMHGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.